M5-NITRODIENAMINE
Description
M5-NitroDienamine, systematically named 5-Nitro-N-(1-phenylethyl)-2-pyridinamine (CAS: 64138-65-4), is a nitro-substituted pyridine derivative with a chiral phenylethylamine moiety. Its structure features a pyridine ring substituted with a nitro group at the 5-position and an N-(1-phenylethyl)amine group at the 2-position . The compound is also referred to as R-(+)-2-(α-Methylbenzylamino)-5-nitropyridine, highlighting its stereochemistry. Key identifiers include MDL numbers MFCD00060067 and MFCD00145247, which are critical for sourcing and analytical referencing.
Properties
Molecular Formula |
C17H24N2O2 |
|---|---|
Molecular Weight |
288 Da. |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
M5-NitroDienamine belongs to the broader class of nitroaromatic and heterocyclic amines. Below is a comparative analysis with structurally related compounds and nitro-containing analogs:
Table 1: Comparative Analysis of this compound and Similar Compounds
Key Findings
Structural Divergence: this compound’s pyridine core distinguishes it from TNT and m-nitrotoluene (benzene derivatives). Unlike Ranitidine nitroacetamide (furan-based with a thioether), this compound lacks sulfur-containing groups, which may reduce its metabolic liability in pharmaceutical contexts .
However, its electron-withdrawing effect on the pyridine ring could stabilize the structure against decomposition compared to nitroaliphatics .
Analytical Behavior :
- Nitroaromatics like TNT and m-nitrotoluene are routinely analyzed via EPA Method 8330 (HPLC-UV), which may also apply to this compound. However, its pyridine-amine structure could alter retention times or detection limits in chromatographic assays .
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